molecular formula C6H15NO B1529840 Ethyl(2-methoxypropyl)amine CAS No. 1250788-65-8

Ethyl(2-methoxypropyl)amine

Cat. No.: B1529840
CAS No.: 1250788-65-8
M. Wt: 117.19 g/mol
InChI Key: ROJOPIDHWGFMTD-UHFFFAOYSA-N
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Description

Ethyl(2-methoxypropyl)amine is an organic compound with the molecular formula C7H17NO. It is a colorless liquid with a mild, ammonia-like odor. This compound is primarily used in the chemical industry as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: this compound can be synthesized through the reductive amination of 2-methoxypropionaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of ethyl iodide with 2-methoxypropylamine in the presence of a strong base like potassium tert-butoxide.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale reductive amination processes, which are optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form this compound oxide, which is used as an intermediate in various chemical syntheses.

  • Reduction: The compound can be reduced to form ethylamine and 2-methoxypropane.

  • Substitution: this compound can undergo nucleophilic substitution reactions with various alkyl halides to form new amine derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Strong bases like potassium tert-butoxide and sodium hydride are typically employed.

Major Products Formed:

  • Oxidation: this compound oxide

  • Reduction: Ethylamine and 2-methoxypropane

  • Substitution: Various alkyl-substituted amines

Scientific Research Applications

Ethyl(2-methoxypropyl)amine is widely used in scientific research due to its versatility as an intermediate. It is employed in the synthesis of pharmaceuticals, such as antihistamines and analgesics. Additionally, it is used in the production of agrochemicals, including herbicides and insecticides. The compound also finds applications in the development of organic materials and polymers.

Mechanism of Action

The mechanism by which Ethyl(2-methoxypropyl)amine exerts its effects depends on its specific application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets, such as receptors or enzymes. The molecular targets and pathways involved vary depending on the specific API synthesized from this compound.

Comparison with Similar Compounds

  • Ethylamine

  • Propylamine

  • Butylamine

  • Methylamine

Properties

IUPAC Name

N-ethyl-2-methoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-4-7-5-6(2)8-3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJOPIDHWGFMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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